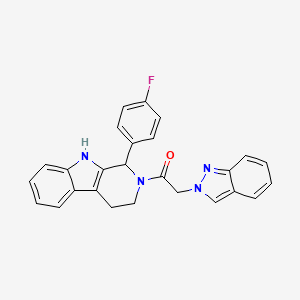![molecular formula C21H32N2O B6104507 1'-acetyl-3-[2-(2-methylphenyl)ethyl]-1,4'-bipiperidine](/img/structure/B6104507.png)
1'-acetyl-3-[2-(2-methylphenyl)ethyl]-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-acetyl-3-[2-(2-methylphenyl)ethyl]-1,4'-bipiperidine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and highly specific tool compound used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
作用机制
1'-acetyl-3-[2-(2-methylphenyl)ethyl]-1,4'-bipiperidine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, which play a role in the regulation of synaptic plasticity, learning, and memory. This compound binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby blocking the downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Reduction of glutamate-mediated excitotoxicity: this compound has been shown to reduce the toxic effects of glutamate on neurons, which is thought to play a role in the pathogenesis of neurodegenerative diseases.
2. Modulation of synaptic plasticity: this compound has been shown to modulate synaptic plasticity by affecting the long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission.
3. Reduction of drug-seeking behavior: this compound has been shown to reduce drug-seeking behavior in animal models of addiction, which is thought to be mediated by the modulation of the mesolimbic dopamine system.
实验室实验的优点和局限性
One of the major advantages of 1'-acetyl-3-[2-(2-methylphenyl)ethyl]-1,4'-bipiperidine is its high selectivity for mGluR5, which makes it a valuable tool compound for studying the role of this receptor in various physiological and pathological processes. Another advantage is its ability to penetrate the blood-brain barrier, which allows it to be used in studies of the central nervous system. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal experiments.
未来方向
There are several potential future directions for research involving 1'-acetyl-3-[2-(2-methylphenyl)ethyl]-1,4'-bipiperidine, including:
1. Development of more potent and selective mGluR5 antagonists: Despite the high selectivity of this compound, there is still a need for more potent and selective mGluR5 antagonists that can be used in clinical trials.
2. Investigation of the role of mGluR5 in other diseases: While this compound has been extensively studied in the context of neurodegenerative diseases and addiction, there is still a need to investigate its role in other diseases such as cancer and autoimmune disorders.
3. Development of novel therapeutic strategies: this compound has shown potential therapeutic effects in animal models of various diseases, and there is a need to develop novel therapeutic strategies based on its mechanism of action.
合成方法
1'-acetyl-3-[2-(2-methylphenyl)ethyl]-1,4'-bipiperidine can be synthesized using a multi-step process starting from piperidine. The first step involves the protection of one of the nitrogen atoms of piperidine using a protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The protected piperidine is then reacted with 2-(2-methylphenyl)ethylamine to give the corresponding N-protected bipiperidine. The protecting group is then removed from the nitrogen atom using an acid or base, followed by acetylation of the free amine using acetic anhydride or acetyl chloride.
科学研究应用
1'-acetyl-3-[2-(2-methylphenyl)ethyl]-1,4'-bipiperidine has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. Some of the areas of research where this compound has been used include:
1. Neurodegenerative diseases: this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Addiction: this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
3. Pain: this compound has been shown to have analgesic effects in animal models of pain.
4. Psychiatric disorders: this compound has been shown to have potential therapeutic effects in animal models of psychiatric disorders such as anxiety, depression, and schizophrenia.
属性
IUPAC Name |
1-[4-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-17-6-3-4-8-20(17)10-9-19-7-5-13-23(16-19)21-11-14-22(15-12-21)18(2)24/h3-4,6,8,19,21H,5,7,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRNHLOBZUOHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B6104426.png)
![4-bromo-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6104436.png)
![N-(4-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6104447.png)
![5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6104452.png)
![{3-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-3-piperidinyl}methanol](/img/structure/B6104460.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6104466.png)

![2-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethoxy}ethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B6104479.png)
![1-cyclopentyl-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6104486.png)

![N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B6104499.png)
![1-(3-phenylpropyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6104515.png)
![N-[4-(methylthio)benzyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6104526.png)
![1-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6104542.png)